1-(Methoxymethyl)-2-nitrobenzene
Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms in a molecule and the bond lengths and angles between these atoms. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. It includes understanding the reaction mechanism, the conditions under which the reaction occurs, and the products formed .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, density, molar mass, etc. It also includes studying the compound’s chemical stability and reactivity .Scientific Research Applications
Molecular Structure Analysis
The molecular structures of methoxybenzenes, including derivatives similar to 1-(Methoxymethyl)-2-nitrobenzene, have been analyzed. For instance, 1,2-dimethoxy-4-nitrobenzene and related compounds exhibit planar structures with hydrogen-bonded dimers. These studies contribute to understanding the physical and chemical properties of such compounds (Fun et al., 1997).
Synthesis Methods
Research on the synthesis of methoxyphenols, closely related to 1-(Methoxymethyl)-2-nitrobenzene, has been conducted. This includes the study of reaction conditions and factors affecting yields in synthesizing 4-methoxy-1-nitrobenzene, a compound structurally related to 1-(Methoxymethyl)-2-nitrobenzene (Jian, 2000).
Antibacterial Studies
Compounds structurally similar to 1-(Methoxymethyl)-2-nitrobenzene, like 1,2-bis(N’-2-methoxybenzoylthioureido)-4-nitrobenzene, have been synthesized and tested for antibacterial activity. These studies contribute to the development of new antibacterial agents (Halim et al., 2012).
Radical Stabilization Energy
The kinetics of thermal isomerization of compounds similar to 1-(Methoxymethyl)-2-nitrobenzene have been studied, providing insights into radical stabilization energies and mechanisms of chemical reactions (Cain & Solly, 1972).
Atmospheric Reactivity Studies
Research on methoxyphenols, related to 1-(Methoxymethyl)-2-nitrobenzene, has examined their reactivity with hydroxyl radicals. This includes understanding the formation of secondary organic aerosol and gas-phase oxidation products, relevant to atmospheric chemistry and environmental studies (Lauraguais et al., 2014).
Electrosynthetic Applications
The electrochemical reductions of compounds structurally similar to 1-(Methoxymethyl)-2-nitrobenzene have been studied, leading to the synthesis of products like 1-nitro-2-vinylbenzene and 1H-Indole. This research is significant in the field of electrosynthesis (Du & Peters, 2010).
Photochemical Studies
Insights into the photophysics and photochemistry of nitrobenzene compounds, closely related to 1-(Methoxymethyl)-2-nitrobenzene, have been gained through studies using computational methods. This research is vital for understanding the behavior of these compounds under UV light (Giussani & Worth, 2017).
Safety And Hazards
properties
IUPAC Name |
1-(methoxymethyl)-2-nitrobenzene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-12-6-7-4-2-3-5-8(7)9(10)11/h2-5H,6H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFHJARHVRLTATR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=CC=C1[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30504465 | |
Record name | 1-(Methoxymethyl)-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30504465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Methoxymethyl)-2-nitrobenzene | |
CAS RN |
38177-30-9 | |
Record name | 1-(Methoxymethyl)-2-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30504465 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.